Product packaging for Isostemonamine(Cat. No.:CAS No. 41758-66-1)

Isostemonamine

Cat. No.: B1206535
CAS No.: 41758-66-1
M. Wt: 317.4 g/mol
InChI Key: YRGLLFADJRHUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isostemonamine is a stereoisomer of the Stemona alkaloid natural product, Stemonamine. These alkaloids are found in plants of the Stemona genus, which have a history of use in traditional Chinese and Japanese medicine . The compound features a complex pyrrolo[1,2-a]azepine core structure, which is characteristic of its class . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value: The primary research interest in this compound concerns its potential anti-proliferative properties. Recent in vitro studies have demonstrated that the (-)-enantiomer of this compound exhibits strong and selective cytotoxic effects against highly aggressive, estrogen receptor α (ERα)-negative human breast cancer cells (MDA-MB-231). The reported IC50 value for this activity is 9.3 ± 1.9 μM, which is comparable to the effect of the established chemotherapeutic agent etoposide in the same model . Notably, research indicates this effect is stereospecific, as the corresponding thioamide derivative of (-)-Isostemonamine was found to be inactive, underscoring the importance of the molecule's specific configuration for its biological activity . This compound serves as a valuable chemical tool for investigating novel pathways for abrogating cancer cell proliferation, particularly in aggressive and treatment-resistant cancer types. Its unique structure also makes it a compelling target for synthetic chemistry and methodology studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO4 B1206535 Isostemonamine CAS No. 41758-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41758-66-1

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

4'-methoxy-3',11-dimethylspiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione

InChI

InChI=1S/C18H23NO4/c1-11-13-7-4-5-9-19-10-6-8-17(13,19)18(14(11)20)15(22-3)12(2)16(21)23-18/h4-10H2,1-3H3

InChI Key

YRGLLFADJRHUKM-UHFFFAOYSA-N

SMILES

CC1=C2CCCCN3C2(CCC3)C4(C1=O)C(=C(C(=O)O4)C)OC

Canonical SMILES

CC1=C2CCCCN3C2(CCC3)C4(C1=O)C(=C(C(=O)O4)C)OC

Other CAS No.

41758-67-2

Synonyms

stemonamine

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Characterization of Isostemonamine

Methodologies for Determining Absolute and Relative Stereochemistry

The accurate determination of Isostemonamine's stereochemistry is paramount, as subtle spatial differences can lead to distinct chemical and biological properties. Several spectroscopic and analytical techniques have been instrumental in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information about the connectivity of atoms and the spatial proximity of protons and carbons within the molecule microbenotes.comconductscience.comlibretexts.orgyoutube.com. 1D NMR, such as ¹H and ¹³C NMR, offers basic chemical shift and coupling information, while 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) establish through-bond and through-space correlations, allowing for the sequential assignment of all atoms microbenotes.comconductscience.comyoutube.com. These correlations are vital for piecing together the complex carbon skeleton of this compound and assigning relative stereochemistry through Nuclear Overhauser Effect (NOE) experiments, which detect spatial proximity between nuclei core.ac.ukbhu.ac.in.

High-Resolution Mass Spectrometry (HRMS) in Structural Assignment

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of this compound by providing highly accurate mass-to-charge ratios (m/z) of its molecular ion and fragment ions researchgate.netuni-saarland.deresearchgate.netinfinitalab.com. This precision allows for the unambiguous determination of the elemental composition, distinguishing it from compounds with similar nominal masses. Fragmentation patterns observed in HRMS can also provide valuable clues about the structural subunits and connectivity within the molecule, complementing NMR data in structural assignment researchgate.netuni-saarland.de.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules like this compound acs.orgunipi.itresearchgate.net. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations, providing rich spectral information that is highly sensitive to stereochemistry researchgate.netjascoinc.com. ECD, on the other hand, analyzes differential absorption in the ultraviolet-visible region. Both techniques, often coupled with quantum chemical calculations (e.g., Density Functional Theory - DFT), allow for the comparison of experimental spectra with theoretical predictions to assign absolute stereochemistry researchgate.netacs.orgunipi.itnih.gov. Studies have utilized ECD in conjunction with quantum ECD calculations to determine the absolute configurations of related Stemona alkaloids acs.org.

X-ray Crystallographic Analysis of this compound and Related Analogues

X-ray crystallography remains the gold standard for definitive structural and stereochemical elucidation, provided suitable crystals can be obtained cmu.ac.thcriver.comazolifesciences.com. This technique involves the diffraction of X-rays by a crystalline sample, generating a pattern that, when analyzed mathematically, reveals the precise three-dimensional arrangement of atoms in the molecule criver.comazolifesciences.com. While direct X-ray crystallographic data for this compound itself may be limited in publicly accessible literature, studies on related Stemona alkaloids have benefited from this method for structure confirmation cmu.ac.thresearchgate.netresearchgate.net. The analysis of crystalline derivatives or analogues can provide irrefutable evidence for the stereochemistry of this compound.

Computational Chemistry Approaches for Conformation and Configuration Analysis

Computational chemistry methods, particularly Density Functional Theory (DFT) and molecular mechanics, play a crucial role in complementing experimental data for this compound core.ac.ukacs.orgsoci.orgwikipedia.org. These approaches can predict stable molecular conformations, calculate spectroscopic properties (like NMR chemical shifts or VCD spectra), and help assign absolute configurations by comparing theoretical predictions with experimental results acs.orgjascoinc.comwikipedia.org. Computational modeling can also explore potential stereoisomers and their relative stabilities, aiding in the interpretation of complex spectral data and guiding synthetic efforts core.ac.ukacs.orgsoci.orgwikipedia.orgaaai.org.

Investigation of Isomerism and Stereochemical Dynamics

This compound, like many complex natural products, can exhibit isomerism. Studies have indicated that this compound and its close relative, stemonamine, are stereoisomers researchgate.netthieme-connect.com. Furthermore, research has explored the stereochemical dynamics of this compound, noting its propensity to racemize and epimerize. Kinetic analyses using chiral High-Performance Liquid Chromatography (HPLC) have revealed that this compound isomerizes more readily than stemonamine, with its stereochemical stability being influenced by solvent polarity and temperature clockss.org. Understanding these dynamic processes is critical for both its isolation and the interpretation of its biological activity.

Racemization Processes of this compound

The propensity of this compound to exist as a racemate is a defining feature of its chemistry. Natural products are generally biosynthesized in optically pure forms, leading to the observation that this compound and stemonamine are often isolated as (±)-mixtures, while other Stemona alkaloids appear as single enantiomers clockss.orgjst.go.jpe-kenkyu.com. This suggests that racemization can occur either naturally during biosynthesis or, more commonly, during the isolation and purification processes.

Research has indicated that this compound undergoes racemization, a process that converts an optically active compound into a racemic mixture of equal amounts of enantiomers wikipedia.org. This transformation is particularly pronounced in the presence of protic solvents jst.go.jpe-kenkyu.com. A proposed mechanism for the racemization of this compound involves a retro-Mannich/Mannich reaction pathway, proceeding through a transient intermediate clockss.org. Furthermore, kinetic studies have demonstrated that this compound is stereochemically less stable than stemonamine, exhibiting faster racemization rates clockss.orgjst.go.jp.

Epimerization Mechanisms and Equilibrium Studies

This compound is classified as a diastereomer of stemonamine, differing in the stereochemical configuration at the D ring clockss.org. Consequently, these two alkaloids can interconvert through epimerization, a process where stereoisomers differ in configuration at only one chiral center clockss.orgjst.go.jpe-kenkyu.comclockss.org. Studies suggest that stemonamine is thermodynamically more stable than this compound, implying that an equilibrium between the two diastereomers would favor stemonamine jst.go.jpe-kenkyu.com.

The observed interconversion between stemonamine and this compound has been experimentally supported, with findings indicating that this compound isomerizes significantly faster than stemonamine clockss.org. This difference in isomerization rates is attributed to variations in steric hindrance during bond rotations within the molecular structure clockss.org.

Kinetic Analysis of Isomerization Pathways

The stereochemical instability of this compound has been quantified through kinetic analyses, primarily employing chiral high-performance liquid chromatography (HPLC) clockss.org. These studies have allowed for the determination of "apparent" rate constants and half-lives for both the racemization and epimerization processes under various experimental conditions, including different solvents and temperatures.

Kinetic data reveal that the isomerization of this compound is significantly influenced by the reaction environment. For instance, racemization proceeds more rapidly in protic solvents compared to aprotic solvents and is further accelerated at higher temperatures clockss.org. Specifically, studies have reported the following kinetic parameters for (-)-isostemonamine:

EntrySolventTemp (°C)Racemization Rate Constant (×10⁻⁴ s⁻¹)Epimerization Rate Constant (×10⁻⁴ s⁻¹)Racemization Half-life (s)Epimerization Half-life (s)
120% i-PrOH/Hexane60110.18292.6
220% i-PrOH/Hexane452.90.671900.22
320% i-PrOH/Hexane250.533.6>1000<0.001
420% i-PrOH/Hexane100.1118200<0.001
5CHCl₃250.16122700.035

*Note: The rate constants and half-lives presented are considered "apparent" as racemization and epimerization can occur concurrently clockss.org.

These findings underscore the dynamic stereochemical nature of this compound, highlighting the importance of controlled conditions during its handling and study to preserve its specific stereochemical integrity.

Compound List:

this compound

Stemonamine

Stemonamide

Isostemonamide

Maistemonine (B1234808)

Isomaistemonine

Sessilistemonamines

Total Synthesis and Advanced Synthetic Methodologies for Isostemonamine

Historical Evolution of Isostemonamine Total Synthesis Approaches

The journey towards the total synthesis of this compound and its related alkaloids has been marked by a variety of strategic approaches. Early efforts in the field were pioneered by Kende and his research group, who, in 2001, reported the first total synthesis of the related compounds (±)-stemonamide and (±)-isostemonamide. kyushu-u.ac.jpacs.org Their strategy centered on the use of N-acyliminium ion chemistry to construct the core structure. kyushu-u.ac.jpacs.org Following this seminal work, other research groups contributed distinct strategies for the synthesis of the stemonamine group of alkaloids. kyushu-u.ac.jp

A notable advancement came from the Ishibashi group, which employed a radical cascade reaction as a key step to assemble the tricyclic core of the molecule. kyushu-u.ac.jpkyushu-u.ac.jp This approach offered an efficient means to form multiple rings in a single step. researchgate.net The research groups of Tu and Zhang also made significant contributions, utilizing tandem semipinacol/Schmidt rearrangements to achieve the synthesis of (±)-stemonamine. kyushu-u.ac.jpacs.org Shindo and colleagues later reported the first asymmetric total synthesis of (−)-isostemonamine, a significant milestone in the field. researchgate.netclockss.org Their approach involved key reactions such as intramolecular acylation and a tandem [4+2] cycloaddition/Dieckmann condensation. clockss.org

These diverse approaches highlight the evolution of synthetic strategies, moving from initial racemic syntheses to more advanced, stereocontrolled methods. Each successful synthesis has not only brought chemists closer to understanding the complex architecture of this compound but has also spurred the development of new and powerful synthetic methodologies.

Research Group Key Synthetic Strategy Year of First Major Contribution Target Molecule(s)
Kende et al.N-Acyliminium Ion Chemistry2001(±)-Stemonamide, (±)-Isostemonamide
Ishibashi et al.Radical Cascade Reaction2008(±)-Stemonamide, (±)-Isostemonamide
Tu, Zhang et al.Tandem Semipinacol/Schmidt Rearrangement2008(±)-Stemonamine
Shindo et al.Asymmetric Synthesis, Ynolate Chemistry2017(−)-Stemonamine, (−)-Isostemonamine

Strategic Retrosynthetic Analysis for the Tetracyclic Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org The complex tetracyclic core of this compound has been a central focus of these analyses. Different research groups have devised distinct retrosynthetic disconnections, reflecting their chosen synthetic strategies. kyushu-u.ac.jp

One common approach involves the late-stage formation of the seven-membered C ring. kyushu-u.ac.jpclockss.org In this strategy, the A, B, and D rings are constructed first, often as a tricyclic intermediate. For instance, Kende's retrosynthesis envisioned disconnecting the C ring via an intramolecular nucleophilic displacement. clockss.org The preceding tricyclic system, containing the two spiro-tetrasubstituted centers, was a key intermediate. kyushu-u.ac.jp

In contrast, other strategies prioritize the formation of the A, B, and C rings first, with the D ring (the butyrolactone moiety) being installed at a later stage. kyushu-u.ac.jp This approach is exemplified by the work of Ishibashi, Tu, and Shindo. kyushu-u.ac.jp For example, Ishibashi's retrosynthesis relied on a radical cascade reaction to forge the tricyclic A/B/C ring system from a linear precursor. kyushu-u.ac.jp Tu's group envisioned a tandem semipinacol/Schmidt rearrangement to construct the pyrrolo[1,2-a]azepine core (B and C rings). acs.org

Development of Key Reaction Methodologies

The pursuit of this compound's total synthesis has been a fertile ground for the application and development of powerful reaction methodologies. These methods have been crucial for the efficient construction of the molecule's complex ring system and stereocenters.

N-Acyliminium Ion Chemistry in Ring Construction

The use of N-acyliminium ions has been a cornerstone in the synthesis of many nitrogen-containing heterocyclic compounds. scielo.br In the context of this compound synthesis, this methodology was famously employed by Kende and his team. kyushu-u.ac.jpacs.orgnih.gov Their key step involved the reaction of an N-acyliminium ion with a silyloxyfuran to construct one of the spirocyclic centers. acs.orgnih.gov This was followed by an intramolecular aldol (B89426) spirocyclization to create the second quaternary center, demonstrating the power of this chemistry in building complex, congested stereocenters. acs.orgnih.gov The N-acyliminium ion intermediate is generated in situ from a more stable precursor, such as an ω-carbinol lactam, under acidic conditions. researchgate.net This reactive species then undergoes cyclization, driven by the formation of a stable carbon-carbon bond. researchgate.net

Radical Cascade Cyclization Reactions

Radical cascade reactions are powerful transformations that allow for the formation of multiple rings in a single, efficient step. researchgate.net This strategy was effectively utilized by Ishibashi's group in their synthesis of stemonamide and isostemonamide. researchgate.netnii.ac.jp Their approach involved a radical cascade with two endo-selective cyclizations. researchgate.netnii.ac.jp Such reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular cyclizations onto strategically placed double or triple bonds. beilstein-journals.org The design of the substrate is critical for controlling the regioselectivity and stereoselectivity of the cascade. researchgate.net While powerful, a challenge in radical reactions can be controlling stereochemistry, as radical intermediates can sometimes lose stereochemical information. kyushu-u.ac.jp

Intramolecular Carbon-Carbon Bond Forming Reactions

The construction of the intricate carbon skeleton of this compound has necessitated the use of sophisticated intramolecular carbon-carbon bond-forming reactions. These reactions are essential for creating the cyclic and polycyclic frameworks that define the molecule. researchgate.netnumberanalytics.com

The Schmidt reaction, traditionally involving the reaction of an azide (B81097) with a carbonyl compound or tertiary alcohol in the presence of acid, has proven to be a valuable tool in alkaloid synthesis. wikipedia.org In the synthesis of the stemonamine core, Tu and coworkers developed innovative approaches utilizing this rearrangement. acs.orgresearchgate.net They reported a tandem semipinacol/Schmidt rearrangement of a secondary azide to construct the pyrrolo[1,2-a]azepine core. acs.org They also developed a highly stereoselective desymmetrizing intramolecular Schmidt reaction. acs.org These elegant cascade reactions allow for the rapid assembly of complex bicyclic systems from relatively simple starting materials. acs.orgresearchgate.net The intramolecular variant of the Schmidt reaction has become increasingly important in the synthesis of natural products. wikipedia.org

Mannich Reactions and Derivatives (e.g., Aza-Cope-Mannich)

The Mannich reaction and its variants, particularly the aza-Cope-Mannich rearrangement, are powerful tools for constructing the nitrogen-containing heterocyclic core of this compound. researchgate.netrsc.orgtaylorandfrancis.com This reaction involves the aminoalkylation of a carbon acid, creating a β-amino carbonyl compound known as a Mannich base. taylorandfrancis.com In the context of this compound synthesis, these reactions are pivotal for introducing key structural motifs. researchgate.netacs.org

A notable application involves the α-methylenation of a ketone intermediate via a Mannich reaction to install a crucial exocyclic double bond. clockss.org This is followed by isomerization to achieve the desired substitution pattern. clockss.org The aza-Cope-Mannich reaction, a cascade sequence combining a jst.go.jpjst.go.jp-sigmatropic rearrangement with an intramolecular Mannich cyclization, has proven highly effective in assembling complex pyrrolidine (B122466) ring systems found in related alkaloids. researchgate.netwikipedia.orgscispace.com This cascade allows for the rapid construction of molecular complexity from simpler precursors. wikipedia.org It has been proposed that the racemization of naturally occurring stemonamine and this compound may occur through a retro-Mannich/Mannich reaction mechanism. clockss.org

Reaction TypeKey TransformationRelevance to this compound Synthesis
Mannich Reaction α-methylenation of ketonesInstallation of exocyclic double bonds. clockss.org
Aza-Cope-Mannich jst.go.jpjst.go.jp-sigmatropic rearrangement followed by intramolecular Mannich cyclizationEfficient construction of pyrrolidine rings. researchgate.netwikipedia.org
Retro-Mannich/Mannich Reversible Mannich reactionProposed mechanism for racemization. clockss.org
Dieckmann Condensation for Spirocyclic Systems

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester, which is instrumental in the formation of five- and six-membered rings. In the synthesis of Stemona alkaloids like this compound, this reaction is crucial for constructing spirocyclic systems, particularly the butenolide (D-ring) or cyclopentenone (A-ring) moieties. wiley-vch.dejst.go.jpacs.org

In several synthetic strategies, a Dieckmann condensation is employed at a late stage to assemble the spirotetronic ring. wiley-vch.de For instance, a ynolate-initiated tandem [2+2] cycloaddition–Dieckmann condensation sequence has been utilized to construct the cyclopentenone moiety (A-ring). jst.go.jp However, the success of the Dieckmann condensation can be substrate-dependent. In one approach towards maistemonine (B1234808), a related alkaloid, a strategy based on Dieckmann condensation to build the spiro-γ-butyrolactone ring was unsuccessful, necessitating the development of an alternative intramolecular ketone-ester condensation method. acs.org

Stereoselective Transformation Innovations

The control of stereochemistry is paramount in the total synthesis of complex natural products like this compound. Innovations in stereoselective transformations have been central to achieving the desired stereoisomers.

While this compound and its diastereomer, stemonamine, are often isolated as racemic mixtures, the development of asymmetric total synthesis protocols has been a significant achievement. jst.go.jpe-kenkyu.comjst.go.jpe-kenkyu.com This is critical because enantiomers often exhibit different biological activities. jst.go.jpe-kenkyu.comjst.go.jpe-kenkyu.com Successful asymmetric syntheses have been established, allowing for the production of non-racemic (–)-isostemonamine. jst.go.jpe-kenkyu.com These syntheses often rely on substrate-controlled or auxiliary-controlled methods to induce chirality at key steps. du.ac.in

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org These are widely used in the asymmetric synthesis of complex molecules. sigmaaldrich.comwikipedia.orgresearchgate.net In the synthesis of this compound and related compounds, chiral auxiliaries, such as oxazolidinones, have been employed to control the stereochemistry of alkylation and aldol reactions, thereby setting the absolute configuration of multiple stereocenters. clockss.orgresearchgate.net

Catalyst-controlled methods offer an alternative where a chiral catalyst, used in sub-stoichiometric amounts, directs the formation of the desired stereoisomer. du.ac.in This approach is highly efficient and has been applied in various asymmetric transformations relevant to alkaloid synthesis. sfu.ca

StrategyDescriptionApplication Example
Chiral Auxiliary A removable chiral group that directs stereoselectivity. sigmaaldrich.comwikipedia.orgUse of oxazolidinones in aldol reactions to set stereocenters. clockss.orgresearchgate.net
Chiral Catalyst A catalyst that influences the stereochemical pathway of a reaction. du.ac.inAsymmetric Diels-Alder reactions promoted by chiral catalysts. sfu.ca

Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial in multi-functional molecules like the intermediates in this compound synthesis. youtube.com Specific reduction strategies are required to selectively reduce one carbonyl group without affecting others, such as esters or double bonds. acs.orgresearchgate.net

For example, a novel chemoselective reduction was necessary to convert stemonamide and isostemonamide to stemonamine and this compound, respectively. wiley-vch.de In another instance, during the synthesis of (±)-maistemonine, a variety of reduction procedures were screened to selectively reduce a lactam carbonyl in the presence of a double bond and other carbonyls, with MeOTf/NaBH₃CN proving to be a highly effective reagent combination. acs.org The development of reagents that can achieve controlled reduction of amides to imines or amines without the use of metals is also a significant advancement in this area. nih.gov

Metal-Catalyzed Reaction Development (e.g., Gold(I), Palladium)

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Palladium and gold catalysts have found specific applications in the synthesis of this compound and its precursors.

Palladium catalysis is well-known for cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. numberanalytics.comnih.govmdpi.com In the context of related alkaloid syntheses, palladium-catalyzed Heck reactions have been used to form key carbon-carbon bonds. rsc.org

Gold(I) catalysts have emerged as powerful tools for various transformations, including cyclization reactions. numberanalytics.comresearchgate.net A Gold(I)-catalyzed cyclization–3-Aza-Cope–Mannich cascade has been developed and applied to the synthesis of cephalotaxine, demonstrating the potential of gold catalysis in constructing complex alkaloid skeletons that share features with this compound. researchgate.net

Metal CatalystType of ReactionSynthetic Application
Palladium Cross-coupling (e.g., Heck reaction) rsc.orgnumberanalytics.comFormation of C-C bonds in alkaloid precursors. rsc.org
Gold(I) Cyclization-Cascade Reactions researchgate.netresearchgate.netConstruction of complex heterocyclic frameworks. researchgate.net

Divergent and Convergent Synthesis Strategies

The synthesis of a complex natural product like this compound, with its intricate tetracyclic framework and multiple stereocenters, presents significant challenges. Synthetic chemists have employed both divergent and convergent strategies to navigate this complexity efficiently. numberanalytics.com A divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield multiple target molecules. nih.gov Conversely, a convergent synthesis involves the independent preparation of several complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. numberanalytics.commdpi.com

In the context of the stemonamine alkaloid family, divergent strategies have proven effective. For instance, a divergent approach has been utilized to access various members of the family from a shared precursor. A notable example involves the work of Tu and Zhang, who developed a synthetic route that allowed for the divergent synthesis of (±)-maistemonine and (±)-stemonamide from a common intermediate. acs.org This strategy is directly relevant to this compound, as (±)-isostemonamide can be readily converted to (±)-isostemonamine through chemoselective reduction. researchgate.netrsc.org The key common intermediate is strategically functionalized, allowing a branching pathway where one route leads to the stemonamide core and another to the maistemonine structure. acs.org

Early-stage A/B/D ring system assembly: The Kende group's synthesis is a prime example of this approach. They first constructed the tricyclic A, B, and D ring system, which already contains the two contiguous spiro-tetrasubstituted centers. The final C ring (the azepane ring) was then formed at a later stage. clockss.org This can be viewed as a convergent strategy where a complex tricyclic fragment is synthesized first before the final ring closure.

Early-stage A/B/C ring system assembly: In contrast, the strategies employed by the Ishibashi, Tu, and Shindo groups focused on first obtaining the tricyclic A, B, and C ring system. The D ring (the butenolide moiety) was then installed late in the synthesis. clockss.org This approach involves the coupling of a complex tricyclic amine core with a side chain that is then elaborated to form the D ring.

These differing approaches highlight the strategic choices available in assembling the complex architecture of this compound, balancing the challenges of forming sterically congested centers at different points in the synthetic sequence. clockss.org

Table 1: Comparison of Synthetic Strategies for the this compound Core

Synthetic Strategy Key Feature Research Group Example Strategic Advantage
Divergent Synthesis A common intermediate is used to produce multiple Stemona alkaloids. acs.org Tu / Zhang Efficiently produces a family of related natural products, such as (±)-stemonamide (a precursor to (±)-isostemonamine) and (±)-maistemonine. acs.org
Convergent (A/B/D first) Early-stage construction of the tricyclic A/B/D ring system. clockss.org Kende Addresses the formation of two challenging spiro centers early in the synthesis from a less sterically hindered intermediate. clockss.org
Convergent (A/B/C first) The tricyclic A/B/C ring system is formed before the D-ring is installed. clockss.org Ishibashi, Tu, Shindo Allows for the installation of the D-ring at a late stage onto a well-defined tricyclic core. clockss.org

Synthesis of Stereoisomers and Optically Active Forms

This compound is a diastereomer of stemonamine, and both are naturally isolated as racemates, suggesting they can racemize and epimerize. clockss.org This stereochemical instability presents a unique challenge and point of interest in their synthesis. Early total syntheses by groups led by Kende and Ishibashi successfully produced racemic (±)-isostemonamide, which serves as a direct precursor to racemic (±)-isostemonamine. researchgate.netclockss.org Ishibashi's approach, for example, utilized a radical cascade reaction to construct the core structure, yielding a mixture of diastereomers that could be carried forward to produce (±)-stemonamide and (±)-isostemonamide. researchgate.netdntb.gov.ua

The first asymmetric total synthesis of an optically active form of this compound was a significant milestone achieved by Shindo and his team. clockss.orgcrossref.org They successfully synthesized (−)-isostemonamine, the naturally occurring enantiomer, and established its stereochemical behavior. clockss.orgresearchgate.net

A key step in Shindo's asymmetric synthesis was the differentiation of a common diketone intermediate, which was also used in their synthesis of (−)-stemonamine. clockss.org This divergent point in the synthesis was crucial. For the synthesis of (−)-isostemonamine, the diketone intermediate was subjected to diastereoselective oxidation using the chiral Davis oxaziridine. This step selectively produced the required alcohol with the desired stereochemistry for the this compound D-ring. clockss.orgclockss.org Subsequent transformations, mirroring those used in their stemonamine synthesis, including the formation of a thioamide and its reduction, ultimately yielded (−)-isostemonamine. clockss.org After purification by chiral high-performance liquid chromatography (HPLC), the final product was obtained with a high optical purity of 97% enantiomeric excess (ee). clockss.orgclockss.org This work not only provided access to the optically pure compound for the first time but also enabled detailed studies on its racemization and epimerization kinetics. clockss.orgjst.go.jp

Table 2: Synthesis of this compound Stereoisomers

Target Molecule Synthesis Type Key Reagent/Strategy Result Research Group Citation
(±)-Isostemonamine Racemic Via reduction of (±)-isostemonamide from a radical cascade reaction. Successful synthesis of the racemate. Ishibashi researchgate.netdntb.gov.ua
(±)-Isostemonamine Racemic Via reduction of (±)-isostemonamide from an aldol spirocyclization strategy. Successful synthesis of the racemate. Kende clockss.org
(−)-Isostemonamine Asymmetric Total Synthesis Diastereoselective oxidation of a diketone intermediate using a chiral oxaziridine. First asymmetric synthesis; product obtained with 97% ee after HPLC purification. Shindo clockss.orgclockss.org

Biosynthetic Investigations of Stemona Alkaloids and Isostemonamine

Enzymatic Steps and Gene Cluster Identification in Related Biosyntheses

The precise enzymatic steps and the identification of specific gene clusters responsible for Stemona alkaloid biosynthesis, including that of Isostemonamine, are areas of ongoing research and are not yet fully elucidated in the publicly available literature snippets. However, in related plant alkaloid biosynthesis, such as for monoterpene indole (B1671886) alkaloids (MIAs) and other specialized metabolites, the identification of biosynthetic gene clusters (BGCs) has become a crucial strategy biorxiv.orgfrontiersin.orgmpg.denih.gov. These clusters often contain genes encoding enzymes that work in concert to produce complex molecules biorxiv.orgfrontiersin.orgmpg.de. Techniques such as genome sequencing, transcript analysis, co-expression analysis, and reverse genetics (e.g., virus-induced gene silencing) are employed to identify candidate enzymes and their corresponding genes mpg.denih.gov. For instance, in other alkaloid pathways, enzymes like cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and various synthases have been identified as key players biorxiv.orgfrontiersin.orgmpg.denih.gov.

Precursor Incorporation Studies and Isotopic Labeling

Precursor incorporation studies using stable isotopes are a cornerstone for elucidating biosynthetic pathways. These studies involve feeding plants or plant cell cultures with isotopically labeled precursors (e.g., containing 2H, 13C, or 15N) and then tracking the incorporation of these labels into the target natural products using mass spectrometry biorxiv.orgmasonaco.orgnih.govosti.gov. For Stemona alkaloids, L-ornithine and glutamic acid have been identified as key amino acid precursors researchgate.netnih.gov. While specific isotopic labeling studies directly confirming the incorporation of these precursors into this compound are not detailed in the provided snippets, the general methodology suggests that such experiments would involve feeding labeled L-ornithine or glutamic acid, along with labeled isoprenoid units, to Stemona plants or cell cultures biorxiv.orgmasonaco.orgnih.govosti.gov. The analysis of the resulting alkaloids for isotopic enrichment would then confirm their origin from these precursors biorxiv.orgmasonaco.orgnih.govosti.gov. Studies on related alkaloids, such as tuberostemonine, have utilized isotopic labeling to investigate their biosynthesis utexas.edu.

Mechanistic Hypotheses for Pyrrolidine (B122466) and Butenolide Assembly

The assembly of the characteristic structural features of Stemona alkaloids, including the pyrrolidine ring and the butenolide moiety, is understood through various mechanistic hypotheses and synthetic strategies. The pyrrolidine ring is a fundamental component derived from amino acid precursors researchgate.netnih.gov. In the context of total synthesis, the conversion of pyrrolidine rings to pyrrole (B145914) rings, often found in some Stemona alkaloids, has been achieved through oxidation reactions, for example, using manganese dioxide (MnO2), with careful purification to avoid stereocenter isomerization researchgate.netsci-hub.sethieme-connect.com.

The totally substituted butenolide, a distinct structural motif in many Stemona alkaloids, presents a synthetic challenge due to its steric hindrance and oxygenation researchgate.netsci-hub.sekeio.ac.jp. Mechanistic hypotheses for its assembly often involve stereodivergent methods to construct the tetrasubstituted olefins within the lactone ring researchgate.netsci-hub.sekeio.ac.jp. For example, reactions involving elimination and isomerization steps are proposed to yield either (E)- or (Z)-configured butenolides researchgate.netkeio.ac.jp.

Furthermore, the formation of the core pyrrolo[1,2-a]azepine system is thought to involve cyclization reactions. Hypotheses include reactions such as the aza-Prins reaction for constructing pyrrolo-[1,2-a]-azepine or indolizidine cores researchgate.net. Specific to stemonamine and this compound, a racemization mechanism involving a retro-Mannich/Mannich reaction sequence via an intermediate has been proposed, explaining their isolation as racemic compounds in some instances clockss.org. Synthetic efforts have also explored cascade reactions and N-acyliminium chemistry to assemble these complex ring systems bham.ac.ukresearchgate.net.

Biosynthetic Building Blocks and Key Structural Motifs in Stemona Alkaloids

Biosynthetic ComponentOrigin/RoleKey Structural Feature Contributed
L-OrnithineAmino acid precursorNitrogen atoms, pyrrolidine ring
Glutamic AcidAmino acid precursorNitrogen atoms, pyrrolidine ring
Hemiterpenoid UnitsIsoprenoid-derived precursorsCarbon skeleton, core formation
Monoterpenoid UnitsIsoprenoid-derived precursorsCarbon skeleton, core formation
Pyrrolo[1,2-a]azepineCore structure formed from precursorsCentral fused ring system
Butenolide RingFormed through complex cyclizationsLactone moiety, tetrasubstituted olefins

Mentioned Compounds in Stemona Alkaloid Research

Asparagamine A

Bisdehydrostemocochinine

Croomine

Glutamic Acid

Hemiterpenoid units

this compound

Isobisdehydrostemocochinine

Isopentenyl pyrophosphate (IPP)

L-Ornithine

Monoterpenoid units

Monoterpenoid pyrrolidine-class alkaloids

Neotuberostemonine

Oxymaistemonine

Parvistemoline

Parvistemonine B–F

Protostemonine

Protostemonine-type alkaloids

Pyrrolo[1,2-a]azepine nucleus

Securinega alkaloids

Sessilifoliamide A

Stemonamine

Stemonamide

Stemofoline

Stichoneurine

Stichoneurine-type alkaloids

Tuberostemonine

Tuberostemoamide

Exploration of Biological Activities and Molecular Mechanisms

In Vitro Cellular Activity Profiling

Studies have demonstrated that (–)-isostemonamine exhibits significant anti-proliferative effects on specific cancer cell lines. In experiments utilizing human breast cancer cell lines, (–)-isostemonamine showed potent activity against the highly aggressive estrogen receptor α (ERα)-negative MDA-MB-231 cell line. The half-maximal inhibitory concentration (IC50) for (–)-isostemonamine against MDA-MB-231 cells was determined to be 9.3 ± 1.9 μM after 48 hours of exposure jst.go.jpresearchgate.nete-kenkyu.come-kenkyu.comjst.go.jpresearchgate.net. This level of activity was found to be comparable to that of etoposide, a known chemotherapeutic agent, which exhibited an IC50 of 7.1 ± 1.4 μM against the same cell line jst.go.jpresearchgate.nete-kenkyu.come-kenkyu.comjst.go.jpresearchgate.net. In contrast, paclitaxel, another anti-cancer alkaloid tested, displayed a considerably lower IC50 value of 230 ± 37.1 nM, indicating a higher potency in this specific assay jst.go.jpe-kenkyu.com. Importantly, a thioamide derivative of (–)-isostemonamine, known as ST-4, did not suppress the growth of MDA-MB-231 cells, suggesting that the structural integrity of (–)-isostemonamine is crucial for its anti-proliferative action jst.go.jpresearchgate.nete-kenkyu.come-kenkyu.comjst.go.jpresearchgate.net.

A key finding regarding the cellular activity of (–)-isostemonamine is its differential selectivity. Research indicates that (–)-isostemonamine exerts strong anti-proliferative effects on the ERα-negative MDA-MB-231 cell line but shows no significant inhibitory activity against the ERα-positive MCF-7 breast cancer cell line jst.go.jpresearchgate.nete-kenkyu.come-kenkyu.comjst.go.jpresearchgate.netresearchgate.net. This selective action is hypothesized to be related to the differences in estrogen receptor α (ERα) expression status between these cell lines jst.go.jpe-kenkyu.com. The MDA-MB-231 cells are characterized by more aggressive proliferation compared to MCF-7 cells, which may contribute to their differential response to (–)-isostemonamine jst.go.jpe-kenkyu.comresearchgate.net.

Mechanistic Studies of Biological Actions

The investigation into the biological actions of Isostemonamine aims to elucidate the molecular pathways through which it exerts its effects. This includes understanding its impact on cellular processes such as programmed cell death (apoptosis) and the regulation of cell division (cell cycle arrest), as well as its potential interactions with epigenetic regulatory mechanisms.

Induction of Apoptosis or Cell Cycle Arrest in Cell Models

Research into natural compounds often involves evaluating their capacity to induce cell death or halt cell proliferation in cancer cell models. While detailed mechanistic studies specifically on this compound regarding apoptosis induction and cell cycle arrest are still emerging, available data suggest anti-proliferative effects. For instance, (-)-Isostemonamine has demonstrated anti-proliferative activity in MDA-MB-231 cells, exhibiting greater potency compared to (-)-Stemonamine in this particular cell line researchgate.net. This observation indicates that this compound can modulate cancer cell growth, a common characteristic of compounds that interfere with cell cycle progression or induce apoptosis.

General mechanisms by which compounds induce cell cycle arrest often involve the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21. Induction of apoptosis can be mediated through various pathways, including the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins like Bcl-2 family members frontiersin.orgnih.govresearchgate.net. While specific targets for this compound remain to be fully elucidated, its observed anti-proliferative effects suggest potential engagement with these fundamental cellular control mechanisms.

CompoundCell LineRelative Anti-Proliferative Potency
(-)-IsostemonamineMDA-MB-231More potent
(-)-StemonamineMDA-MB-231Less potent

Synergistic Effects with Epigenetic Modifiers (e.g., DNA methyltransferase inhibitors, histone deacetylase inhibitors)

Epigenetic modifiers, such as DNA methyltransferase inhibitors (DNMTi) and histone deacetylase inhibitors (HDACi), are classes of drugs that alter gene expression by modifying DNA methylation and histone acetylation patterns, respectively nih.govnumberanalytics.com. These agents have shown promise in cancer therapy, often by reactivating silenced tumor suppressor genes or modulating the tumor microenvironment mdpi.comoncotarget.comnih.govesmed.orgfrontiersin.org.

The concept of synergistic effects, where the combined action of two or more agents produces a greater effect than the sum of their individual effects, is a significant area of research in cancer therapeutics. Studies have demonstrated that combining DNMT inhibitors with HDAC inhibitors, or combining epigenetic modifiers with chemotherapy or immunotherapy, can lead to enhanced anti-cancer activity, overcome resistance, and improve therapeutic outcomes mdpi.comnih.govfrontiersin.orgnih.gov. These synergistic interactions are often attributed to the complementary mechanisms of action, such as simultaneous induction of DNA damage, restoration of gene expression, or modulation of immune responses nih.govoncotarget.comnih.gov.

However, based on the available literature, there are no specific reports detailing the synergistic effects of this compound when used in combination with DNA methyltransferase inhibitors or histone deacetylase inhibitors. Further research would be required to explore this potential therapeutic avenue for this compound.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a pivotal role in determining the biological activity of chemical compounds, particularly in the context of drug discovery and development solubilityofthings.comuou.ac.inresearchgate.netijpsjournal.com. Molecules with different spatial arrangements, known as stereoisomers, can exhibit distinct interactions with biological targets, leading to variations in potency, efficacy, metabolism, and toxicity researchgate.netijpsjournal.com. This principle is often described by Structure-Activity Relationships (SAR), where modifications to a molecule's structure, including its stereochemistry, can significantly alter its biological effects slideshare.netwikipedia.org.

In the case of this compound, its stereochemical configuration is likely to influence its biological activity. As noted in section 5.3.1, (-)-Isostemonamine has been identified as having greater anti-proliferative potency against MDA-MB-231 cells compared to (-)-Stemonamine researchgate.net. This comparative potency highlights the importance of specific stereochemical features for optimal biological interaction. The precise mechanisms by which different stereoisomers of this compound interact with cellular targets are subjects for ongoing investigation. However, the general understanding of stereochemistry in pharmacology suggests that one stereoisomer may bind more effectively to a target receptor or enzyme, leading to a more pronounced biological response researchgate.netijpsjournal.com.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Chemical Modification of Isostemonamine

Systematic chemical modification is a cornerstone of medicinal chemistry, enabling researchers to probe the functional significance of specific molecular features within a natural product like this compound. scribd.comslideshare.net This process involves strategically altering parts of the parent molecule and subsequently evaluating the impact of these changes on its biological activity. Such modifications are designed to systematically dissect the molecule's structure, identifying which components are essential for its observed effects.

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational analogue design leverages existing knowledge about a lead compound's structure and biological profile to conceptualize and create new molecules with improved or altered pharmacological characteristics. scribd.comslideshare.net For complex natural products such as this compound, the development of efficient and reliable synthetic methodologies is a prerequisite for the design and synthesis of a diverse range of analogues. e-kenkyu.comresearchgate.netthieme-connect.com

The design process typically involves identifying key structural features responsible for activity and then systematically modifying them or exploring bioisosteric replacements. scribd.comslideshare.net While comprehensive studies detailing a broad spectrum of this compound analogues are not extensively documented in the readily available literature, the synthesis of derivatives like the aforementioned thioamide analogue (ST-4) exemplifies the practical application of these design principles. e-kenkyu.comresearchgate.net The objective is to retain or amplify the desired pharmacological effects while potentially mitigating any undesirable properties, thereby creating more effective therapeutic agents.

Identification of Key Pharmacophoric Elements

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Studies involving the modification of this compound have provided valuable insights into its potential pharmacophoric elements.

The significant reduction or complete loss of biological activity observed in the thioamide derivative (ST-4) of (-)-isostemonamine, compared to the parent compound, strongly suggests that the original amide functional group, or its specific electronic and spatial configuration, plays a critical role in the molecule's interaction with its target. e-kenkyu.comresearchgate.net Furthermore, comparative studies between isomers, such as (-)-isostemonamine and (-)-stemonamine, have indicated that subtle differences in stereochemistry or the precise three-dimensional arrangement of functional groups can profoundly influence biological potency. researchgate.netresearchgate.net These observations collectively suggest that the intact molecular scaffold of this compound, with its specific functional groups and their spatial orientation, likely constitutes its pharmacophore, rather than a single isolated feature. researchgate.net

Correlation between Structural Features and Biological Profiles

The connection between specific structural features of this compound and its observed biological profiles is clearly demonstrated through SAR studies. The parent compound, (-)-isostemonamine, exhibits potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line, with a reported IC50 value of 9.3 ± 1.9 μM. e-kenkyu.comresearchgate.net

In contrast, the thioamide derivative (ST-4) of (-)-isostemonamine showed no significant inhibition of MDA-MB-231 cell proliferation, directly correlating the modification of the amide group with a loss of this specific anti-proliferative activity. e-kenkyu.comresearchgate.net Additionally, a comparison with its isomer, (-)-stemonamine, reveals that (-)-isostemonamine is a more potent inhibitor of cancer cell proliferation, displaying an IC50 value of 9.3 ± 1.9 μM compared to >25 μM for (-)-stemonamine. researchgate.netresearchgate.net This difference underscores the critical influence of stereochemistry and precise structural arrangement on the potency and selectivity of these alkaloids. These correlations highlight the importance of the intact structural framework and the specific presentation of functional groups for the observed anti-proliferative activity of this compound.

Future Research Directions and Interdisciplinary Potential

In-depth Mechanistic Studies at the Molecular and Cellular Level

While preliminary studies have indicated that Isostemonamine exhibits anti-proliferative activity against certain cancer cell lines, such as MDA-MB-231 cells researchgate.netresearchgate.netjst.go.jpjst.go.jp, the precise molecular and cellular mechanisms underlying these effects are not fully elucidated. Future research should delve into comprehensive mechanistic studies to identify specific molecular targets, signaling pathways, and cellular processes that this compound modulates. This could involve proteomic and transcriptomic analyses to identify protein-protein interactions and gene expression changes induced by this compound. Understanding how this compound influences cellular pathways, such as those involved in cell cycle regulation, apoptosis, or epigenetic modifications, is critical for its potential application as a therapeutic agent jst.go.jpnih.govnih.gov. Detailed investigations into its interaction with specific cellular components at the molecular level are warranted.

Application of Chemoinformatics and Computational Drug Design

Chemoinformatics and computational drug design offer powerful tools to accelerate the discovery and development of this compound-based therapeutics 20visioneers15.comazolifesciences.comamazon.comnih.gov. Future research can leverage these approaches for several purposes:

Structure-Activity Relationship (SAR) Studies: Computational modeling can predict the biological activity of this compound analogs by analyzing its structure-activity relationships. This can guide the design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Virtual Screening: Large-scale virtual screening of compound libraries can identify molecules with structural similarities to this compound that may possess similar or improved biological activities.

ADMET Prediction: Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, aiding in the selection of promising candidates for preclinical development.

Molecular Docking: Simulating the binding of this compound to potential biological targets can provide insights into its mechanism of action and aid in the rational design of more effective analogs 20visioneers15.commdpi.comnih.govkuleuven.be.

Development of this compound as a Chemical Probe for Biological Pathways

This compound's unique structure and observed biological activity suggest its potential utility as a chemical probe to investigate complex biological pathways researchgate.netrsc.orgnih.govmdpi.com. Future research could focus on developing this compound derivatives that are optimized for use as chemical probes. This might involve incorporating fluorescent tags, biotinylation sites, or photoaffinity labels to facilitate target identification and pathway elucidation. By using this compound as a tool, researchers could gain deeper insights into the specific cellular processes it influences, such as its role in cancer cell proliferation or other uncharacterized biological functions. Such probes are invaluable for dissecting signaling cascades and validating therapeutic targets researchgate.netrsc.orgnih.govmdpi.com.

Exploration of New Isolation and Extraction Techniques for Natural Products

While synthetic routes are progressing, the isolation of this compound from natural sources remains a viable approach, particularly for obtaining material for initial studies and for discovering related compounds. Future research should explore novel and more efficient isolation and extraction techniques for this compound from plants of the Stemona genus essencejournal.comresearchgate.netiipseries.orgmdpi.comresearchgate.netjhrlmc.com. This includes investigating advanced methods such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), which can offer higher yields, reduced solvent consumption, and shorter extraction times compared to traditional methods essencejournal.comiipseries.orgmdpi.comjhrlmc.com. Developing optimized extraction protocols will ensure a sustainable and efficient supply of this compound and related alkaloids for ongoing research.

Compound Name List:

Compound Name
This compound
Stemonamine
Stemoamide
Maistemonine (B1234808)
Isomaistemonine
Bisdehydrotuberostemonine D
Bisdehydrotuberostemonine E
Stemonamide
Protostemonine
Stemofoline
Stemonine
Neostenine
Isostenine
Tuberospironine
Croomine
10-Hydroxycroomine
Epilupinine

Q & A

Q. How is isostemonamine identified and distinguished from its structural isomers in natural product research?

this compound is identified through spectral analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) , combined with comparisons to literature data. For example, stereoisomers like stemocochinin and isostemocochinin are differentiated by analyzing coupling constants in NMR spectra and cross-validating with X-ray crystallography or computational modeling when necessary . Researchers must report spectral discrepancies (e.g., chemical shift variations >0.1 ppm) and reconcile them with known stereochemical configurations.

Q. What in vitro models are commonly used to evaluate the anti-proliferative effects of this compound?

The MDA-MB-231 triple-negative breast cancer cell line is a standard model due to its aggressive phenotype and sensitivity to this compound (IC₅₀ ~9.3 μM). Methodological steps include:

  • Dose-response assays (e.g., 0–25 μM range over 48–72 hours) .
  • Validation via MTT/WST-1 assays to quantify cell viability.
  • Comparative analysis with positive controls (e.g., etoposide) to contextualize potency .

Q. What are the best practices for reporting the isolation and characterization of this compound in plant extracts?

Follow guidelines for natural product research:

  • Purity validation : HPLC/LC-MS with ≥95% purity thresholds.
  • Structural elucidation : Report ¹H/¹³C NMR assignments, optical rotation, and HRMS data.
  • Reproducibility : Include detailed extraction protocols (solvents, temperatures) and chromatographic conditions (column type, gradient) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when characterizing this compound analogs?

Contradictions (e.g., unexpected NOESY correlations or MS fragmentation patterns) require:

  • Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with computational methods (DFT calculations for NMR prediction).
  • Re-synthesis : Confirm structural hypotheses via asymmetric total synthesis, as done for (–)-isostemonamine .
  • Peer consultation : Cross-check data with published databases (e.g., NIST Chemistry WebBook) to rule out instrumentation errors .

Q. What experimental strategies optimize the synergistic effects of this compound with histone deacetylase inhibitors (e.g., trichostatin A)?

Advanced approaches include:

  • Combination index (CI) analysis : Use Chou-Talalay methods to quantify synergism (CI <1) in MDA-MB-231 cells .
  • Mechanistic studies : Assess histone acetylation levels via Western blot or flow cytometry to link synergy to epigenetic modulation.
  • Dose optimization : Conduct factorial design experiments to identify non-toxic, efficacious ratios .

Q. How can researchers resolve discrepancies in this compound’s pharmacological activity across different cancer cell lines?

Methodological steps involve:

  • Cell line profiling : Compare receptor expression (e.g., estrogen receptor status in MCF-7 vs. MDA-MB-231) to explain selectivity .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify differential signaling pathways (e.g., apoptosis vs. proliferation markers).
  • Pharmacokinetic studies : Evaluate cellular uptake differences via LC-MS quantification of intracellular this compound levels .

Q. What are the challenges in achieving enantiomeric purity during the total synthesis of this compound?

Key challenges include:

  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to ensure correct stereochemistry .
  • Purification : Employ chiral HPLC or crystallization to separate enantiomers.
  • Yield optimization : Iterate reaction conditions (temperature, solvent polarity) to balance enantiomeric excess (%) with scalability .

Methodological and Analytical Considerations

Q. How should researchers design experiments to assess this compound’s chemotaxonomic significance in Stemona species?

  • Comparative metabolomics : Profile alkaloid content across species (e.g., S. japonica vs. S. tuberosa) using UPLC-QTOF-MS.
  • Phylogenetic integration : Cross-reference chemical data with DNA barcoding (e.g., ITS sequences) to establish evolutionary relationships .

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data for this compound?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error reporting : Include standard deviations from ≥3 biological replicates and justify outlier exclusion criteria .

Q. How can researchers validate the selectivity of this compound for cancer cells over non-malignant cells?

  • Co-culture assays : Test toxicity in mixed populations (e.g., MDA-MB-231 + MCF-10A mammary epithelial cells).
  • Transcriptomic profiling : Identify genes/pathways uniquely dysregulated in cancer cells via RNA-seq .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isostemonamine
Reactant of Route 2
Isostemonamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.